molecular formula C19H17ClN2O3S B3406024 3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034576-76-4

3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B3406024
CAS No.: 2034576-76-4
M. Wt: 388.9
InChI Key: KOXFPKAYTDYRPG-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a pyrrolidine ring, which is further substituted with a naphthalen-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Sulfonylation: The pyrrolidine intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthalen-1-ylsulfonyl group.

    Ether Formation: The sulfonylated pyrrolidine is then reacted with 3-chloro-4-hydroxypyridine under basic conditions to form the ether linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrrolidine ring or the naphthalen-1-ylsulfonyl group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine ring or the naphthalen-1-ylsulfonyl group.

Scientific Research Applications

3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the chloro group, which may affect its reactivity and binding properties.

    3-Chloro-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Substitutes the naphthalen-1-ylsulfonyl group with a phenylsulfonyl group, potentially altering its biological activity.

Uniqueness

3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group, naphthalen-1-ylsulfonyl group, and pyrrolidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-17-12-21-10-8-18(17)25-15-9-11-22(13-15)26(23,24)19-7-3-5-14-4-1-2-6-16(14)19/h1-8,10,12,15H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFPKAYTDYRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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